molecular formula C8H19Cl2N3O2S B2502085 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride CAS No. 2094635-10-4

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride

Cat. No. B2502085
CAS RN: 2094635-10-4
M. Wt: 292.22
InChI Key: MCQBDQRUGNPZGP-UHFFFAOYSA-N
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Description

The compound 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a chemical entity that appears to be a derivative of azetidine and piperidine, both of which are small, saturated heterocyclic amines. Azetidine is a four-membered ring structure, while piperidine is a six-membered ring. The sulfonamide group is a common moiety in medicinal chemistry, often contributing to the pharmacological properties of drug molecules.

Synthesis Analysis

The synthesis of related azetidine-based compounds involves the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide. This key step allows for the creation of "stretched" analogues of piperidine, piperazine, and morpholine, which are larger in size and offer increased conformational flexibility . These properties are advantageous in drug discovery, as they can lead to improved interactions with biological targets.

Molecular Structure Analysis

X-ray diffraction studies have been used to analyze the molecular geometry of azetidine-based compounds. The exit vector plot analysis confirms that these compounds are indeed larger and possess greater conformational flexibility compared to their parent heterocycles . This suggests that 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride could also exhibit these structural characteristics, potentially affecting its binding properties and overall bioactivity.

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 1-alkyl-1,2,3,4-tetrahydropyridines, with organic azides has been studied. These reactions typically result in the formation of 1-alkylpiperidylidene-2-sulfonamides through a 1,3-dipolar cycloaddition reaction . This type of reaction could be relevant to the synthesis or modification of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride, as sulfonamide groups are a common feature in these reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride are not detailed in the provided papers, the properties of azetidine and piperidine derivatives, in general, can be inferred. These compounds are likely to be polar due to the presence of the sulfonamide group and may exhibit basicity due to the amine functionalities. Their solubility in water and organic solvents, melting points, and stability could be influenced by the presence of the azetidine and piperidine rings .

Scientific Research Applications

1. Agonist for Human Beta(3) Adrenergic Receptors

Research has shown that azetidine sulfonamides, including 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride, are effective as linkers in the design and synthesis of novel human beta(3) adrenergic receptor (beta(3)-AR) agonists. These compounds have demonstrated potency and good selectivity against beta(1)- and beta(2)-AR (Sum et al., 2003).

2. Antithrombotic Effects

The compound has been investigated in the development of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. This research has implications for antithrombotic treatments, with studies indicating the compound's effectiveness in inhibiting platelet aggregation and increasing blood flow in animal models (Bach et al., 2013).

3. Antimicrobial Properties

A study on piperidine derivatives, closely related to azetidine sulfonamides, highlighted their potential as antimicrobial agents, particularly against bacterial and fungal pathogens affecting tomato plants. This indicates a broader scope for the use of azetidine sulfonamides in combating plant diseases (Vinaya et al., 2009).

4. As Building Blocks in Drug Discovery

3-((Hetera)cyclobutyl)azetidines, including azetidine-based isosteres, have been synthesized and proposed as advanced building blocks for drug discovery. Their increased size and conformational flexibility compared to traditional heterocycles make them promising for lead optimization in pharmaceutical research (Feskov et al., 2019).

5. Neurokinin-2 Receptor Antagonists

Azetidine derivatives have been developed as a novel class of neurokinin-2 (NK2) antagonists. These compounds, derived from azetidinyl lactams, show promise in treating conditions mediated by the NK2 receptor, with enhanced metabolic stability and functional potency (Mackenzie et al., 2002).

properties

IUPAC Name

1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBDQRUGNPZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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